

physical properties of (2-Amino-4-methoxyphenyl)-acetonitrile

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Compound of Interest

Compound Name:	2-(2-Amino-4-methoxyphenyl)acetonitrile
Cat. No.:	B045283

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An In-depth Technical Guide to the Physical Properties of (2-Amino-4-methoxyphenyl)-acetonitrile

This guide provides a comprehensive overview of the known physical and chemical properties of (2-Amino-4-methoxyphenyl)-acetonitrile, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes available data, outlines standard experimental protocols for property determination, and presents a generalized workflow for its synthesis and characterization.

Core Physical and Chemical Properties

(2-Amino-4-methoxyphenyl)-acetonitrile, identified by CAS Number 118671-03-7, is an aromatic organic compound containing amino, methoxy, and acetonitrile functional groups.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) These groups contribute to its specific physical and chemical characteristics.

Data Presentation

The quantitative data for (2-Amino-4-methoxyphenyl)-acetonitrile are summarized in the table below. It is important to note that while fundamental properties such as molecular formula and weight are well-established, specific experimental values for properties like melting and boiling points are not readily available in the public literature and would require experimental determination.

Property	Value	Source(s)
CAS Number	118671-03-7	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ N ₂ O	[1] [2] [3]
Molecular Weight	162.19 g/mol	[1]
Purity	≥95% (as commercially available)	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Appearance	Likely a solid at room temperature	
Solubility	Expected to have moderate solubility in organic solvents	[5]

Note: The physical state is inferred from related isomers. For context, the non-aminated analog, 2-Methoxyphenylacetonitrile, is a crystalline solid with a melting point of 65-67 °C.[\[6\]](#) The regioisomer, 4-Methoxyphenylacetonitrile, is a liquid or low-melting solid (m.p. 8 °C).[\[7\]](#)

Spectroscopic Data

While specific spectra for (2-Amino-4-methoxyphenyl)-acetonitrile are not provided in the searched literature, commercial suppliers indicate that Certificate of Analysis (COA) and NMR data are available upon request.[\[1\]](#) Based on its structure, the expected spectral characteristics are as follows:

- ¹H NMR: Signals for aromatic protons would likely appear in the 6.5-7.5 ppm range. The presence of the amino group would result in a broad signal with a variable chemical shift, and the methylene protons adjacent to the nitrile group would likely appear around 4.0-4.5 ppm.[\[8\]](#)

- ^{13}C NMR: Resonances for aromatic carbons, the nitrile carbon (around 118-120 ppm), and carbons of the methoxy and methylene groups would be expected.
- IR Spectroscopy: Characteristic absorption bands would be anticipated for the N-H stretching of the primary amine (around 3300-3500 cm^{-1}), the C≡N (nitrile) stretch (around 2200-2240 cm^{-1}), and aromatic C-H stretching (around 3000-3100 cm^{-1}).^[8]
- Mass Spectrometry: The molecular ion peak (M^+) corresponding to its molecular weight would be observed, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the characterization of (2-Amino-4-methoxyphenyl)-acetonitrile are not available in the cited literature. However, the following standard methodologies are applicable for the determination of its key physical properties.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

- A small, dry sample of the compound is packed into a capillary tube.
- The tube is placed in the heating block of the apparatus.
- The temperature is raised at a controlled rate.
- The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). A reference standard such as tetramethylsilane (TMS) may be added if not already present in the solvent.
- Data Acquisition: The sample is placed in an NMR spectrometer. ^1H and ^{13}C NMR spectra are acquired according to standard instrument parameters. Key parameters include the number of scans, relaxation delay, and spectral width.

Infrared (IR) Spectroscopy

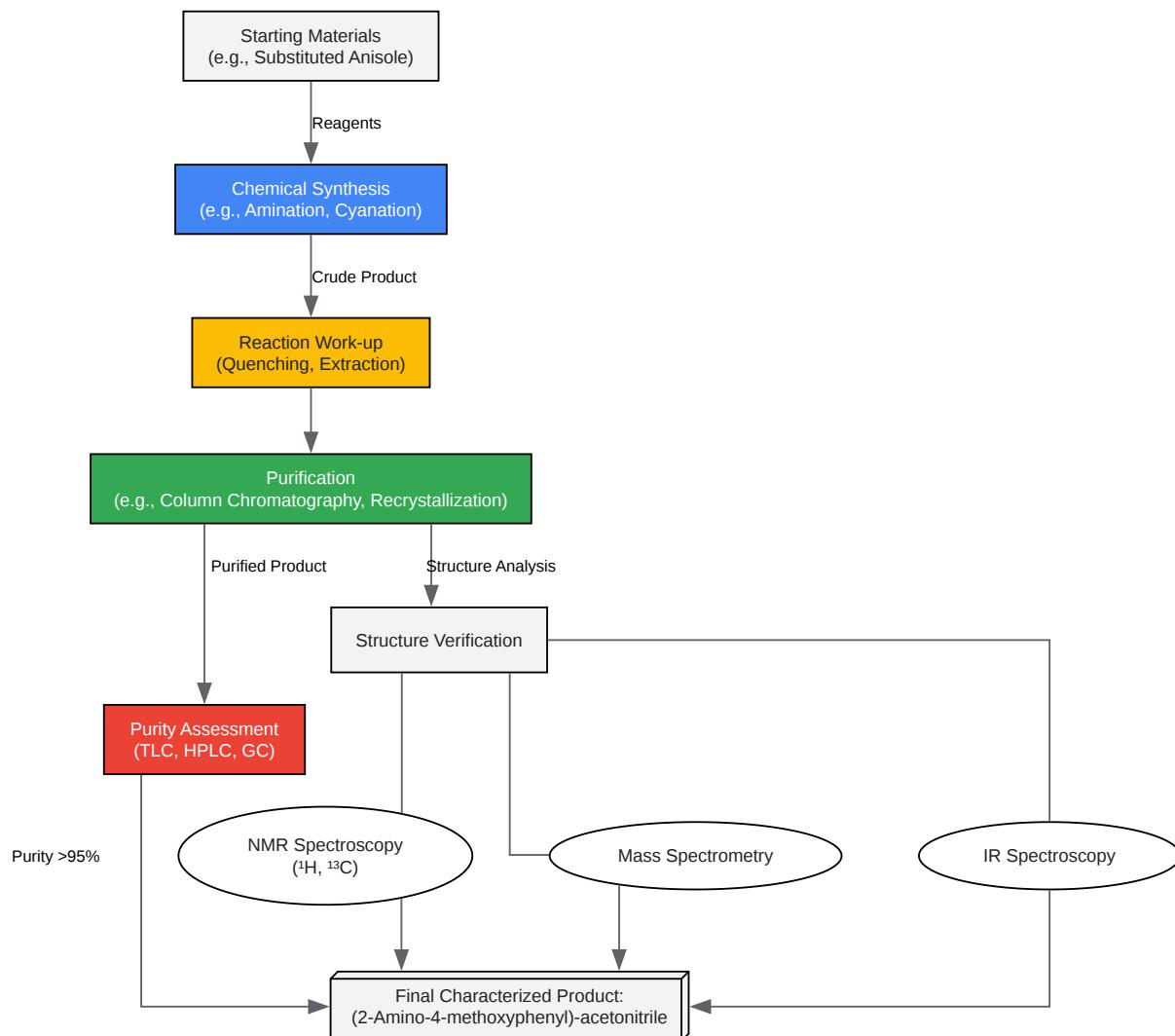
- Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a spectrum can be obtained from a solution or a thin film.
- Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation and Introduction: The sample is dissolved in a suitable volatile solvent (e.g., acetonitrile, methanol).^[9] The solution is then introduced into the mass spectrometer, often via direct infusion, or coupled with a chromatographic system like LC-MS or GC-MS.
- Ionization and Analysis: The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis, purification, and characterization of a substituted phenylacetonitrile derivative like (2-Amino-4-methoxyphenyl)-acetonitrile.

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